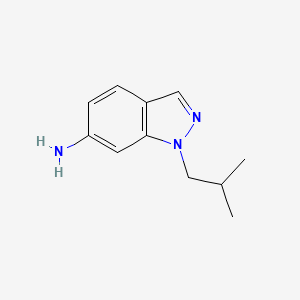

1-(2-methylpropyl)-1H-indazol-6-amine

Description

1-(2-Methylpropyl)-1H-indazol-6-amine (CAS: 938523-24-1) is an indazole derivative with a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . The compound features a 2-methylpropyl (isobutyl) substituent at the 1-position of the indazole ring and an amine group at the 6-position. Current data indicate challenges in its commercial availability, with temporary stock shortages reported .

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13-14/h3-6,8H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAGEKDWDOVIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC(=C2)N)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-1H-indazol-6-amine typically involves multi-step organic reactions. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative then undergoes cyclization with appropriate reagents to form the indazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-1H-indazol-6-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

1-(2-methylpropyl)-1H-indazol-6-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1H-indazol-6-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight : The 2-methylpropyl group confers a higher molecular weight (189.26 g/mol) compared to smaller substituents like ethyl (161.21 g/mol) or allyl (173.22 g/mol) .

Synthesis Methods : Many analogs, including ethyl, propyl, and benzyl derivatives, are synthesized via LiAlH₄ reduction of intermediate nitriles or amides . Allyl and methoxymethyl derivatives employ alkylation strategies .

Comparison with Benzimidazole Derivatives

While indazole and benzimidazole share aromatic heterocyclic cores, benzimidazole derivatives (e.g., 2-cyclopropyl-1-methyl-1H-benzimidazol-6-amine) exhibit distinct electronic and steric profiles due to the fused benzene-imidazole system . For example:

- Substituent Diversity : Benzimidazole derivatives often feature substituents at the 1- and 2-positions (e.g., cyclopropyl, methyl), whereas indazole analogs prioritize substitutions at the 1- and 6-positions .

Biological Activity

1-(2-methylpropyl)-1H-indazol-6-amine is a compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 938523-24-1

- Molecular Formula: C11H14N4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that this compound may exert its effects through the following mechanisms:

- Inhibition of Cancer Cell Proliferation: Studies have shown that indazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, compounds with similar structures demonstrated significant cytotoxicity against human colorectal cancer cells (HCT116) and other cancer types .

- Modulation of Apoptotic Pathways: The compound has been linked to the regulation of apoptotic proteins such as Bcl-2 and Bax, where it tends to decrease Bcl-2 expression (an apoptosis inhibitor) while increasing Bax expression (a pro-apoptotic protein), thereby promoting cell death in cancerous cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (Colorectal) | 14.3 ± 4.4 | Induces apoptosis via Bcl-2/Bax modulation |

| Compound 6o | K562 (Leukemia) | 5.15 | Inhibits Bcl2 family members |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | Various Cancer Lines | 2.9 - 59.0 | Anti-proliferative effects |

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives, including this compound:

- Antiproliferative Activity: A study synthesized a series of indazole derivatives and evaluated their antiproliferative activities against several cancer cell lines, including A549 (lung), K562 (leukemia), and HepG2 (liver). The results indicated that most compounds exhibited moderate inhibitory activities, with IC50 values ranging significantly depending on structural modifications .

- Structure-Activity Relationship (SAR): Research into SAR has revealed that specific substitutions on the indazole core can enhance or diminish biological activity. For example, modifications at the C3 position of the indazole ring were found to affect potency against cancer cell lines, highlighting the importance of structural optimization in drug design .

- Mechanistic Insights: Further investigations into the mechanism revealed that certain analogs could induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death. This suggests a dual mechanism involving both apoptotic signaling and oxidative stress pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methylpropyl)-1H-indazol-6-amine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves alkylation of indazole precursors using 2-methylpropyl halides or related reagents. For example, substituting the indazole nitrogen with 2-methylpropyl groups under basic conditions (e.g., KCO in DMF) is a common approach. Intermediates can be characterized via H NMR (e.g., δ 1.0–1.2 ppm for methylpropyl protons) and HPLC for purity assessment. Mass spectrometry (ESI-MS) confirms molecular weight, as demonstrated in indazole derivative syntheses .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Thin-layer chromatography (TLC) on silica gel plates (e.g., ethyl acetate/hexane eluent) provides rapid qualitative analysis. Quantitative analysis may employ LC-MS or elemental analysis for nitrogen content verification .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- H/C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methylpropyl groups (δ 1.0–1.2 ppm for CH, δ 2.2–2.5 ppm for CH).

- IR Spectroscopy : Identify NH stretching (~3400 cm) and aromatic C=C bonds (~1600 cm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (CHN) with <5 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the indazole ring typically shows a planar conformation, while the 2-methylpropyl group adopts a staggered configuration. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Crystallization may require slow evaporation from ethanol/dichloromethane mixtures .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Functional Group Modification : Replace the 2-methylpropyl group with bulkier substituents (e.g., cyclopentyl) to study steric effects.

- Bioactivity Assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC values .

Q. How can conflicting biological activity data for this compound be resolved?

- Methodological Answer :

- Replicate Experiments : Ensure consistency across cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration).

- Orthogonal Assays : Validate cytotoxicity via MTT and ATP-based luminescence assays.

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches.

- Yield Optimization : Screen catalysts (e.g., Pd/C for deprotection steps) and solvents (e.g., DMF vs. DMSO) to improve efficiency.

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.